High Selectivity Achieved Against the 5-Lipoxygenase Inflammatory Pathway
When screened for off-target activity, (3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone demonstrated a crucial lack of activity against 5-Lipoxygenase (5-LOX). This differentiates it from many broader-spectrum kinase or inflammatory pathway modulators [1].
| Evidence Dimension | Off-Target Enzyme Inhibition |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Typical lead-like 5-LOX inhibitors (e.g., Zileuton) show IC50 values in the low micromolar range (<5 µM). |
| Quantified Difference | Selectivity window of >20-fold over typical 5-LOX inhibitors at this concentration. |
| Conditions | Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase assay. |
Why This Matters
This data point confirms the compound's clean pharmacological profile for non-inflammatory pathways, essential for researchers aiming to avoid confounding anti-inflammatory effects in serotonin receptor studies.
- [1] ChEMBL Assay CHEMBL620010. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
